molecular formula C19H23N5O2 B5358955 1-methyl-9-[2-(1H-pyrazol-1-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecan-5-one

1-methyl-9-[2-(1H-pyrazol-1-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecan-5-one

Cat. No. B5358955
M. Wt: 353.4 g/mol
InChI Key: ZWDFYLCPQWQVMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-9-[2-(1H-pyrazol-1-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecan-5-one is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound is known to exhibit unique chemical properties that make it an attractive candidate for drug development.

Mechanism of Action

The mechanism of action of 1-methyl-9-[2-(1H-pyrazol-1-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecan-5-one is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are essential for the growth and survival of cancer cells and microorganisms. The compound is also known to interact with certain receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of microorganisms, and reduce inflammation in the brain. The compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-methyl-9-[2-(1H-pyrazol-1-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecan-5-one in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used for a wide range of applications. However, one of the limitations of using this compound is its relatively complex synthesis process, which may limit its availability for certain research groups.

Future Directions

There are several future directions that can be explored in the field of 1-methyl-9-[2-(1H-pyrazol-1-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecan-5-one research. One potential area of interest is the development of novel drug formulations that can improve the compound's solubility and bioavailability. Another direction is the investigation of the compound's potential as a treatment for neurodegenerative diseases such as Parkinson's and Huntington's disease. Additionally, further research can be conducted to elucidate the compound's mechanism of action and to identify potential drug targets.

Synthesis Methods

The synthesis of 1-methyl-9-[2-(1H-pyrazol-1-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecan-5-one can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-(1H-pyrazol-1-yl)benzoic acid with 1-methyl-1,4,9-triaza-spiro[5.5]undecane-3,8-dione in the presence of a suitable catalyst. The resulting product can be purified through various techniques such as recrystallization or chromatography.

Scientific Research Applications

1-methyl-9-[2-(1H-pyrazol-1-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecan-5-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit antibacterial, antifungal, and anticancer activities. The compound has also been investigated for its potential as a neuroprotective agent and as a treatment for Alzheimer's disease.

properties

IUPAC Name

1-methyl-9-(2-pyrazol-1-ylbenzoyl)-1,4,9-triazaspiro[5.5]undecan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-22-14-10-20-18(26)19(22)7-12-23(13-8-19)17(25)15-5-2-3-6-16(15)24-11-4-9-21-24/h2-6,9,11H,7-8,10,12-14H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDFYLCPQWQVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(=O)C12CCN(CC2)C(=O)C3=CC=CC=C3N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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